3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide
CAS No.:
Cat. No.: VC10848620
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide -](/images/structure/VC10848620.png)
Specification
Molecular Formula | C20H23NO2 |
---|---|
Molecular Weight | 309.4 g/mol |
IUPAC Name | 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide |
Standard InChI | InChI=1S/C20H23NO2/c1-23-18-11-7-8-16(14-18)19(22)21-15-20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,21,22) |
Standard InChI Key | ZNRPRVFRKDEJJW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
3-Methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide (IUPAC name: N-[(1-phenylcyclopentyl)methyl]-3-methoxybenzamide) is characterized by a benzamide backbone substituted with a methoxy group at the 3-position and a 1-phenylcyclopentylmethyl moiety attached to the amide nitrogen. The molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>2</sub>, with a molecular weight of 321.42 g/mol. Key structural features include:
-
Benzamide core: A planar aromatic ring system with a carboxamide group at position 1.
-
Methoxy substituent: An electron-donating group at position 3, influencing electronic distribution and solubility.
-
1-Phenylcyclopentylmethyl group: A bulky, lipophilic substituent that may enhance membrane permeability and target binding specificity.
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 321.42 g/mol |
LogP (Partition Coefficient) | ~3.5 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, methoxy O) |
Topological Polar Surface Area | 49.3 Ų |
The LogP value suggests moderate lipophilicity, balancing solubility and membrane permeability. The polar surface area aligns with compounds capable of crossing the blood-brain barrier, hinting at potential central nervous system (CNS) activity .
Synthetic Methodologies
While no explicit synthesis of 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide is documented in the literature, a plausible route can be inferred from analogous benzamide syntheses .
Key Reaction Steps
-
Synthesis of 3-Methoxybenzoic Acid Derivative:
-
Methylation of 3-hydroxybenzoic acid using iodomethane in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).
-
-
Activation to Acid Chloride:
-
Treatment with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride to form 3-methoxybenzoyl chloride.
-
-
Amine Preparation:
-
Reductive amination of 1-phenylcyclopentanecarbaldehyde with methylamine, followed by purification to isolate (1-phenylcyclopentyl)methylamine.
-
-
Amide Coupling:
-
Reaction of 3-methoxybenzoyl chloride with (1-phenylcyclopentyl)methylamine in the presence of a base (e.g., triethylamine) to yield the target compound.
-
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 85 |
Acid Chloride Formation | SOCl<sub>2</sub>, reflux, 2 h | 92 |
Reductive Amination | NaBH<sub>4</sub>, MeOH, 0°C → rt, 12 h | 78 |
Amide Formation | Et<sub>3</sub>N, DCM, 0°C → rt, 24 h | 65 |
Spectroscopic Characterization
Theoretical spectroscopic data for 3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide can be extrapolated from similar benzamides :
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
-
δ 7.65–7.20 (m, 9H, aromatic protons),
-
δ 4.45 (s, 2H, NCH<sub>2</sub>),
-
δ 3.85 (s, 3H, OCH<sub>3</sub>),
-
δ 2.50–1.70 (m, 9H, cyclopentyl and CH<sub>2</sub>).
-
-
IR (KBr):
-
1650 cm<sup>−1</sup> (C=O stretch), 1250 cm<sup>−1</sup> (C-O of methoxy).
-
-
Mass Spectrometry:
-
m/z 321.42 [M+H]<sup>+</sup>.
-
Compound | Target | IC<sub>50</sub> (nM) |
---|---|---|
Remoxipride | D<sub>2</sub> Receptor | 120 |
Entinostat | HDAC1 | 45 |
3-Methoxy-N-pentylbenzamide | S. aureus MIC | 8 µg/mL |
Future Directions
-
Synthetic Optimization: Improve yields via microwave-assisted amide coupling or flow chemistry.
-
Target Identification: High-throughput screening against kinase or receptor libraries.
-
In Vivo Studies: Assess bioavailability and toxicity in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume